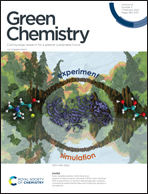Efficient extracellular laccase secretion via bio-designed secretory apparatuses to enhance bacterial utilization of recalcitrant lignin†
Green Chemistry Pub Date: 2021-02-16 DOI: 10.1039/D0GC04084C
Abstract
Microbial-driven lignin conversion has a significant impact on the biogeochemistry of global ecosystems and biomass utilization. During this process, secretion of extracellular ligninolytic enzymes is the first, essential step, yet there is a significant challenge to the secretion of these high-redox potential enzymes in bacteria, especially in Gram-negative bacteria. In this study, genome and proteome analyses enabled us to bio-design two types of extracellular secretory apparatus, both of which effectively secreted a heterologous laccase in Pseudomonas putida, up to ∼300 U mL−1. Importantly, a strong cooperation between P. putida A514 cells and the extracellular laccase, which was either released to the medium or displayed on the cell surface, was observed to significantly promote cell growth (9 × 1010 CFUs mL−1) and lignin consumption (12.5%). Chemical analyses of lignin further confirmed the effect on lignin utilization. Moreover, we demonstrated that a free laccase-A514 cell system exhibited greater effect on lignin utilization than that of a cell-immobilized laccase complex, which challenges the current view of bacterial polymer catabolism, and suggests the importance of secretory pathways and sufficient reaction surface for lignin biocatalysis. Our study advances the knowledge of secretion mechanisms in Gram-negative bacteria and provides novel insights into the lignin utilization by extracellular lignolytic enzyme-bacterial cell systems.

Recommended Literature
- [1] Enhanced structural and magnetic properties of fcc colloidal crystals of cobalt nanoparticles
- [2] Visible-light-induced photocatalytic azotrifluoromethylation of alkenes with aryldiazonium salts and sodium triflinate†
- [3] Nanoconfinement effects on structural anomalies in imidazolium ionic liquids†
- [4] Functionalizing the pore wall of chiral porous metal–organic frameworks by distinct –H, –OH, –NH2, –NO2, –COOH shutters showing selective adsorption of CO2, tunable photoluminescence, and direct white-light emission†
- [5] Bioinspired coating of TiO2 nanoparticles with antimicrobial polymers by Cu(0)-LRP: grafting to vs. grafting from†
- [6] Immunological quantitative detection of dicofol in medicinal materials†
- [7] Reversible single-crystal-to-single-crystal transformation driven by adsorption/desorption of water over organic solvents and thermal stimulation†
- [8] In situ analysis of corrosion inhibitors using a portable mass spectrometer with paper spray ionization†
- [9] Preorganized helical chirality controlled homochiral self-assembly and circularly polarized luminescence of a quadruple-stranded Eu2L4 helicate†
- [10] Highly selective redistribution of primary arylsilanes to secondary arylsilanes catalyzed by Ln(CH2C6H4NMe2-o)3@SBA-15†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 13370-08-6









